(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane
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Overview
Description
(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is an organic compound with the molecular formula C18H23ClOSi and a molecular weight of 318.913 g/mol . This compound is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with a 4-chloro-3-(4-ethoxybenzyl) group. It is primarily used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane typically involves the reaction of 4-chloro-3-(4-ethoxybenzyl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenyltrimethylsilane derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Scientific Research Applications
(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is not well-documented. its reactivity is primarily due to the presence of the chloro and ethoxybenzyl groups, which can participate in various chemical reactions. The trimethylsilyl group provides stability and can be used as a protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Lacks the chloro and ethoxybenzyl substitutions.
4-Chloro-3-(4-ethoxybenzyl)phenol: Lacks the trimethylsilyl group.
4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane: Similar structure but with different substituents.
Uniqueness
(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is unique due to the combination of the chloro, ethoxybenzyl, and trimethylsilyl groups, which provide distinct reactivity and stability properties. This makes it a valuable compound in organic synthesis and various research applications .
Properties
Molecular Formula |
C18H23ClOSi |
---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C18H23ClOSi/c1-5-20-16-8-6-14(7-9-16)12-15-13-17(21(2,3)4)10-11-18(15)19/h6-11,13H,5,12H2,1-4H3 |
InChI Key |
IIRJSUVDKAZXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[Si](C)(C)C)Cl |
Origin of Product |
United States |
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